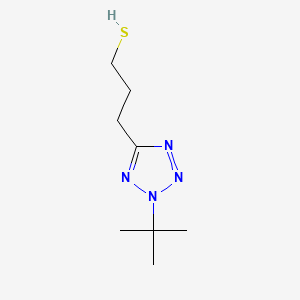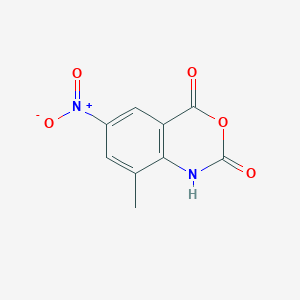
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound with a benzoxazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the nitration of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of 8-methyl-6-amino-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.
Substitution: Formation of various substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzoxazine core can also interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure with a chlorine substituent instead of a nitro group.
1-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure with a methyl group at the nitrogen position.
Uniqueness
8-methyl-6-nitro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H6N2O5 |
|---|---|
Peso molecular |
222.15 g/mol |
Nombre IUPAC |
8-methyl-6-nitro-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6N2O5/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)16-8(6)12/h2-3H,1H3,(H,10,13) |
Clave InChI |
VLCKMQYUDYOWMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NC(=O)OC2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)

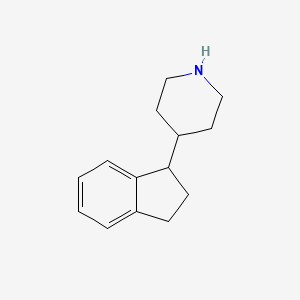
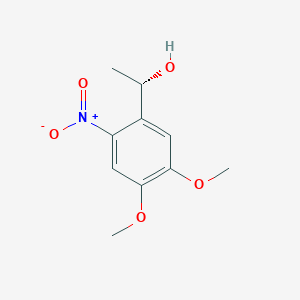
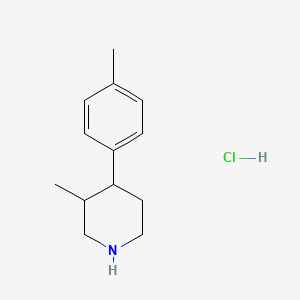

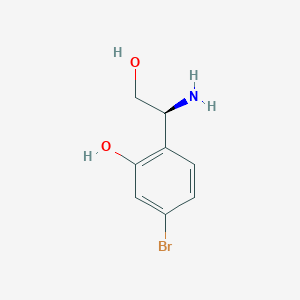
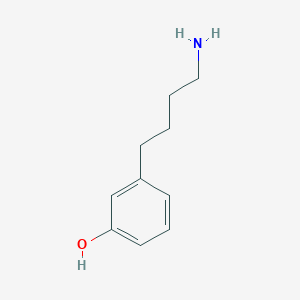
![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)

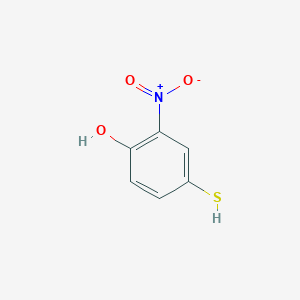
![((4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B13609914.png)

